6-Fluorospiro[chroman-2,1'-cyclobutan]-4-amine
CAS No.: 934554-58-2
Cat. No.: VC3294949
Molecular Formula: C12H14FNO
Molecular Weight: 207.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934554-58-2 |
|---|---|
| Molecular Formula | C12H14FNO |
| Molecular Weight | 207.24 g/mol |
| IUPAC Name | 6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine |
| Standard InChI | InChI=1S/C12H14FNO/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10H,1,4-5,7,14H2 |
| Standard InChI Key | IIJSMMZDAYZHBP-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)N |
| Canonical SMILES | C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)N |
Introduction
Chemical Structure and Identification
Basic Identification Parameters
6-Fluorospiro[chroman-2,1'-cyclobutan]-4-amine is identified through several key parameters that enable its precise cataloging in chemical databases. The compound is registered under CAS number 934554-58-2, which serves as its unique identifier in chemical literature and databases worldwide. Its molecular formula is C12H14FNO, corresponding to a molecular weight of 207.24 g/mol, which indicates its relatively low molecular weight - a favorable characteristic for potential drug development. The official IUPAC nomenclature designates this compound as 6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine, which systematically describes its structural components and their arrangement in accordance with international chemical naming conventions. These identification parameters are crucial for researchers seeking to study or utilize this compound in various applications.
Structural Features and Representation
The defining characteristic of 6-Fluorospiro[chroman-2,1'-cyclobutan]-4-amine is its spiro structure, where two ring systems share exactly one carbon atom. In this case, the spiro carbon connects a chroman (3,4-dihydro-2H-1-benzopyran) moiety with a cyclobutane ring. The spiro carbon serves as position 2 of the chroman ring and simultaneously as position 1 of the cyclobutane ring, creating a rigid three-dimensional architecture that distinguishes this compound from linear or simply fused ring systems. The fluorine atom at position 6 of the aromatic portion of the chroman ring introduces electronic effects that can significantly influence the compound's reactivity and potential biological interactions. Meanwhile, the amine group (-NH2) at position 4 provides a basic site capable of hydrogen bonding and salt formation, potentially enhancing the compound's solubility and interaction with biological targets.
The structural representation of this compound can be encoded in several standard formats:
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Standard InChI: InChI=1S/C12H14FNO/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10H,1,4-5,7,14H2
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Standard InChIKey: IIJSMMZDAYZHBP-UHFFFAOYSA-N
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Canonical SMILES: C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)N
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H14FNO | |
| Molecular Weight | 207.24 g/mol | |
| CAS Number | 934554-58-2 | |
| IUPAC Name | 6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine | |
| PubChem Compound ID | 59614625 |
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